- Preparation of oxazole, imidazole, and pyrazole boryl compounds using iridium complexes, United States, , ,

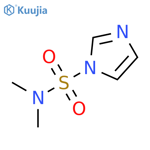

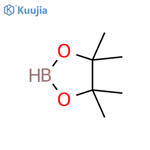

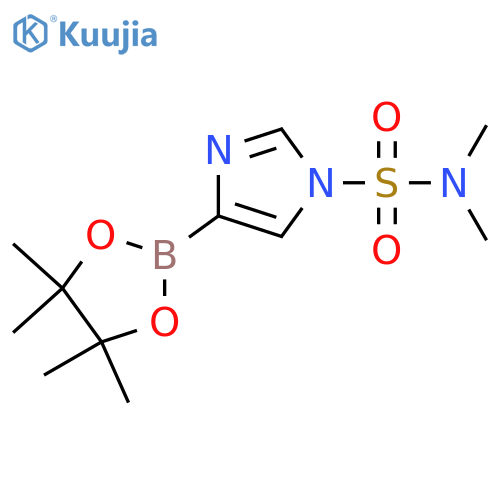

Cas no 942070-58-8 (1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester)

942070-58-8 structure

Nome del prodotto:1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester

Numero CAS:942070-58-8

MF:C11H20BN3O4S

MW:301.170201301575

MDL:MFCD12405492

CID:2193899

1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester

- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole-1-sulfonamide

- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide (ACI)

-

- MDL: MFCD12405492

- Inchi: 1S/C11H20BN3O4S/c1-10(2)11(3,4)19-12(18-10)9-7-15(8-13-9)20(16,17)14(5)6/h7-8H,1-6H3

- Chiave InChI: ZWQXNFBXPCSFAO-UHFFFAOYSA-N

- Sorrisi: O=S(N(C)C)(N1C=C(B2OC(C)(C)C(C)(C)O2)N=C1)=O

Proprietà calcolate

- Massa esatta: 301.1267575 g/mol

- Massa monoisotopica: 301.1267575 g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 6

- Conta atomi pesanti: 20

- Conta legami ruotabili: 3

- Complessità: 459

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 82Ų

- Peso molecolare: 301.18

1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | D484755-100mg |

1-(N,N-Dimethylsulfamoyl)imidazole-4-boronic Acid Pinacol Ester |

942070-58-8 | 100mg |

$ 295.00 | 2022-06-05 | ||

| Aaron | AR006P1Z-250mg |

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide |

942070-58-8 | 95% | 250mg |

$1140.00 | 2025-02-17 | |

| A2B Chem LLC | AD11307-250mg |

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide |

942070-58-8 | 95% | 250mg |

$819.00 | 2024-07-18 | |

| Aaron | AR006P1Z-100mg |

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide |

942070-58-8 | 95% | 100mg |

$823.00 | 2025-02-17 | |

| Aaron | AR006P1Z-50mg |

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide |

942070-58-8 | 95% | 50mg |

$658.00 | 2025-02-17 | |

| A2B Chem LLC | AD11307-100mg |

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide |

942070-58-8 | 95% | 100mg |

$602.00 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1198064-0.25g |

1-(N,N-Dimethylsulfamoyl)imidazole-4-boronic Acid Pinacol Ester |

942070-58-8 | 95% | 0.25g |

$870 | 2025-03-03 | |

| eNovation Chemicals LLC | Y1198064-1g |

1-(N,N-Dimethylsulfamoyl)imidazole-4-boronic Acid Pinacol Ester |

942070-58-8 | 95% | 1g |

$1415 | 2024-07-19 | |

| TRC | D484755-50mg |

1-(N,N-Dimethylsulfamoyl)imidazole-4-boronic Acid Pinacol Ester |

942070-58-8 | 50mg |

$ 210.00 | 2022-06-05 | ||

| Aaron | AR006P1Z-5g |

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide |

942070-58-8 | 95% | 5g |

$2532.00 | 2025-03-13 |

1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Pentane ; 10 - 15 min, rt

1.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ; rt; 20 min, rt

1.3 Solvents: Diethyl ether ; rt; 65 h, rt

1.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ; rt; 20 min, rt

1.3 Solvents: Diethyl ether ; rt; 65 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 20 min, 45 °C

1.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ; 20 min, 45 °C

1.3 Solvents: Tetrahydrofuran ; 45 °C → 65 °C; 2 h, 65 °C

1.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ; 20 min, 45 °C

1.3 Solvents: Tetrahydrofuran ; 45 °C → 65 °C; 2 h, 65 °C

Riferimento

- Preparation of substituted pyridine N-oxide derivatives useful as a Factor XIa inhibitors, United States, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Diethyl ether ; 1 min, rt

1.2 65 h, rt

1.2 65 h, rt

Riferimento

- Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles, Journal of Organic Chemistry, 2009, 74(23), 9199-9201

1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester Raw materials

1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester Preparation Products

1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester Letteratura correlata

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

942070-58-8 (1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester) Prodotti correlati

- 1567086-72-9(4-(4-iodo-1H-pyrazol-1-yl)thiophene-2-carbaldehyde)

- 420-98-4(1-bromo-2,2-difluoropropane)

- 1262006-40-5(5-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid)

- 2168576-04-1(3-4-(1,3-dioxolan-2-yl)-1,3-thiazol-2-yl-3-oxopropanenitrile)

- 1806450-96-3(1,4-Dimethyl-2-fluoro-6-(trifluoromethylthio)benzene)

- 2385155-99-5(2-amino-4,4-difluoro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole-7-carboxylic acid)

- 1346602-62-7(rac-3-Aminoisobutyric Acid-d3 Hydrochloride)

- 1016703-89-1(3-amino-N-cyclopropylcyclohexane-1-carboxamide)

- 1804878-10-1(Ethyl 2-chloromethyl-4-cyano-3-ethylphenylacetate)

- 2137855-72-0(1H-2-Benzopyran-1-one, 7-ethyl-3,4-dihydro-3-methyl-3-[(methylamino)methyl]-)

Fornitori consigliati

Zouping Mingyuan Import and Export Trading Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Membro d'oro

CN Fornitore

Grosso

pengshengyue

Membro d'oro

CN Fornitore

Grosso

Nanjing Jubai Biopharm

Membro d'oro

CN Fornitore

Grosso

Zhejiang Brunova Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso